methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the use of trifluoromethoxylation reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
CAS No. |
255895-89-7 |
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Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-7H,1H3 |
InChI Key |
YBYIHPMCNDRQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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